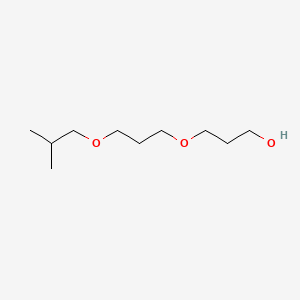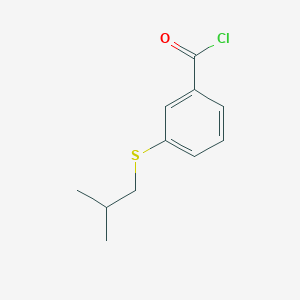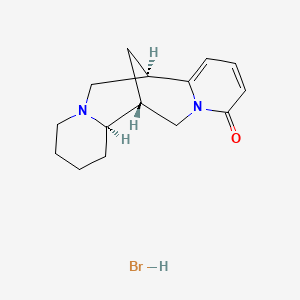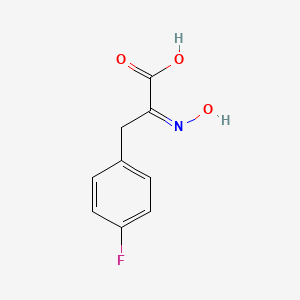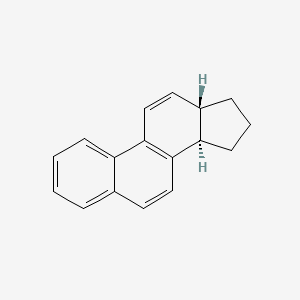
Gona-1,3,5(10),6,8,11-hexaene, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gona-1,3,5(10),6,8,11-hexaene, (±)- is a chemical compound with the molecular formula C17H16. It is a polyunsaturated hydrocarbon with six double bonds, making it a highly conjugated system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5(10),6,8,11-hexaene, (±)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the conjugated system. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Gona-1,3,5(10),6,8,11-hexaene, (±)- may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Gona-1,3,5(10),6,8,11-hexaene, (±)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
Gona-1,3,5(10),6,8,11-hexaene, (±)- has several scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Gona-1,3,5(10),6,8,11-hexaene, (±)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gona-1,3,5,7,9,11-hexaene: Another polyunsaturated hydrocarbon with a similar structure but different double bond positions.
Hexa-1,3,5-triene: A simpler conjugated system with three double bonds.
Cyclohexa-1,3,5-triene: A cyclic conjugated system with three double bonds.
Uniqueness
Gona-1,3,5(10),6,8,11-hexaene, (±)- is unique due to its specific arrangement of double bonds and its potential for diverse chemical reactivity. This makes it a valuable compound for studying conjugated systems and developing new materials and pharmaceuticals .
Propriétés
Numéro CAS |
5836-83-9 |
|---|---|
Formule moléculaire |
C17H16 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(13S,14R)-14,15,16,17-tetrahydro-13H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H16/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-2,4,6,8-11,13,15H,3,5,7H2/t13-,15+/m0/s1 |
Clé InChI |
BCBNXNLJMYJYNW-DZGCQCFKSA-N |
SMILES isomérique |
C1C[C@H]2C=CC3=C([C@@H]2C1)C=CC4=CC=CC=C43 |
SMILES canonique |
C1CC2C=CC3=C(C2C1)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)

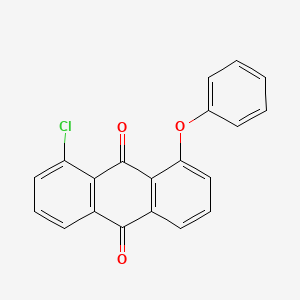
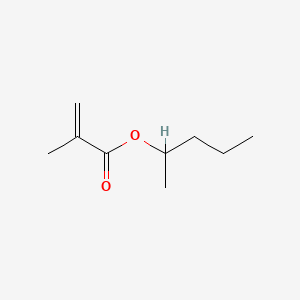
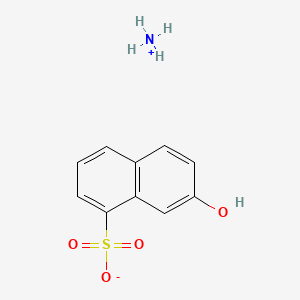
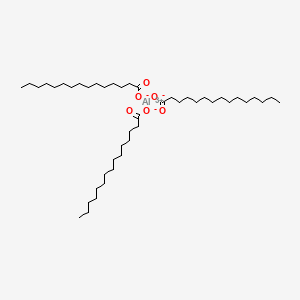
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
